

Application Note: Preparation and Standardization of Carbonate-Free Barium Hydroxide Standard Solution

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Compound of Interest		
Compound Name:	Barium hydroxide monohydrate	
Cat. No.:	B1256788	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydroxide, Ba(OH)₂, is a strong base frequently employed in the titration of weak acids, particularly organic acids.[1] For accurate and reproducible results, the barium hydroxide solution must be free of carbonate ions (CO_3^{2-}). Atmospheric carbon dioxide (CO_2) readily dissolves in alkaline solutions, forming carbonate, which reacts with the acid titrand, leading to titration errors and indistinct endpoints.[2][3]

Unlike sodium or potassium hydroxide, barium hydroxide offers a significant advantage: any contaminating barium carbonate (BaCO₃) is sparingly soluble in water and will precipitate out of the solution.[4][5] This allows for the preparation of a truly carbonate-free supernatant solution. This application note provides a detailed protocol for the preparation, storage, and standardization of a carbonate-free barium hydroxide solution using potassium hydrogen phthalate (KHP) as a primary standard.

Principle

The preparation of a carbonate-free barium hydroxide solution relies on two key principles:

Minimizing CO₂ Contamination: Deionized water is boiled to expel dissolved CO₂, a crucial first step to prevent initial carbonate formation.



- Precipitation of Barium Carbonate: Barium hydroxide reacts with any absorbed atmospheric
 CO₂ to form insoluble barium carbonate, which can be separated from the solution by decantation or filtration.
 - ∘ Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l)[6]

The prepared solution is then standardized by titrating it against a known mass of a primary standard, potassium hydrogen phthalate (KHP, KHC₈H₄O₄). The reaction stoichiometry is a 2:1 molar ratio of KHP to Ba(OH)₂.[7]

• $2 \text{ KHC}_8 \text{H}_4 \text{O}_4(\text{aq}) + \text{Ba}(\text{OH})_2(\text{aq}) \rightarrow \text{Ba}(\text{KC}_8 \text{H}_4 \text{O}_4)_2(\text{aq}) + 2 \text{ H}_2 \text{O}(\text{I})$

Phenolphthalein is used as an indicator, changing from colorless in acidic solution to a faint pink at the equivalence point.[8][9]

Experimental Protocol

- 3.1 Materials and Reagents
- Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
- Potassium hydrogen phthalate (KHP), primary standard grade
- Deionized water
- Phenolphthalein indicator solution (1% in ethanol)
- 1 L Volumetric flask
- 2 L Beaker or flask for boiling water
- Storage bottle with a rubber stopper[10]
- Siphon or filtration apparatus
- 50 mL Burette
- 250 mL Erlenmeyer flasks



- Analytical balance
- Soda-lime or Ascarite® guard tube[3]
- 3.2 Part A: Preparation of ~0.05 M Carbonate-Free Barium Hydroxide Solution
- Prepare CO₂-Free Water: Pour approximately 1.2 L of deionized water into a large beaker. Bring it to a vigorous boil and maintain boiling for at least 5-10 minutes to expel dissolved gases, primarily CO₂.[6][10] Cover the beaker with a watch glass and allow it to cool to room temperature.
- Weigh Reagent: Accurately weigh approximately 15.8 g of barium hydroxide octahydrate (Ba(OH)₂·8H₂O, Molar Mass = 315.46 g/mol) for a 1 L solution.[1][11][12]
- Dissolution: Carefully add the weighed Ba(OH)₂·8H₂O to approximately 1 L of the cooled, boiled deionized water in a large, stoppered bottle.
- Precipitation: Stopper the bottle tightly and shake vigorously until the solid is dissolved. Let the solution stand for at least 24 hours to allow for the complete precipitation of any barium carbonate (BaCO₃). A fine white precipitate should settle at the bottom.
- Decantation: Without disturbing the precipitate, carefully siphon or decant the clear supernatant solution into the final storage bottle.
- Storage: Immediately seal the storage bottle with a tight-fitting rubber stopper equipped with a guard tube containing a CO₂-absorbing agent (e.g., soda-lime or Ascarite®) to protect the solution from atmospheric CO₂.[3][10] Store in a cool, dry place.[13]
- 3.3 Part B: Standardization with Potassium Hydrogen Phthalate (KHP)
- Prepare KHP: Dry the primary standard KHP at 110°C for 1-2 hours and cool in a desiccator.
 Accurately weigh, by difference, three portions of approximately 0.4 g of KHP into separate
 250 mL Erlenmeyer flasks. Record the exact mass of each.
- Dissolve KHP: To each flask, add about 50 mL of cooled, boiled deionized water and swirl gently to dissolve the KHP completely.



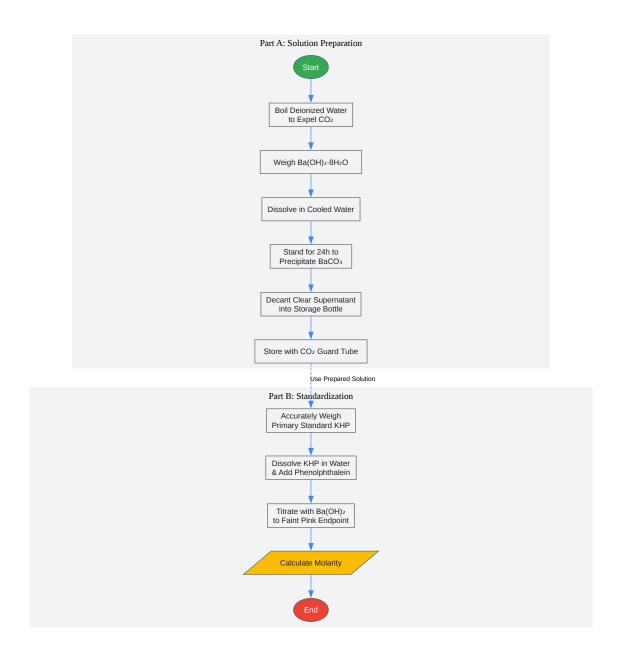




- Add Indicator: Add 2-3 drops of phenolphthalein indicator to each flask.
- Prepare Burette: Rinse the 50 mL burette twice with small portions of the prepared barium hydroxide solution, then fill it. Ensure no air bubbles are present in the burette tip. Record the initial volume to the nearest 0.01 mL.
- Titration: Titrate the first KHP sample with the Ba(OH)₂ solution, swirling the flask constantly. The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds.[8] Record the final burette volume.
- Repeat: Repeat the titration for the other two KHP samples. The volumes of Ba(OH)₂ used should agree within ±0.1 mL.

Workflow Diagram





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